

# Technical Guide: Phosphazanium Fluoride P2-F (CAS 137334-99-7)

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## Compound of Interest

Compound Name: Phosphazenebase P2-F

CAS No.: 137334-99-7

Cat. No.: B140823

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Reagent Class: Non-Metallic, "Naked" Fluoride Source / Superbase Catalyst Chemical Name: 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazanium fluoride

## PART 1: EXECUTIVE SUMMARY

Phosphazanium fluoride P2-F is a highly specialized organophosphorus salt utilized primarily as a source of anhydrous, "naked" fluoride ions in organic synthesis. Unlike traditional fluoride sources (e.g., CsF, KF) which suffer from poor solubility in organic solvents, or Tetrabutylammonium Fluoride (TBAF) which is hygroscopic and prone to Hofmann elimination, P2-F offers a unique combination of high lipophilicity, extreme nucleophilicity, and thermal stability.

Its core utility lies in reactions requiring the cleavage of strong bonds (Si-O, Si-C) or the introduction of fluorine into sensitive scaffolds where harsh conditions or hydrated fluoride sources would cause decomposition.

## Key Technical Specifications

Property	Data
CAS Number	137334-99-7
Formula	C <sub>12</sub> H <sub>36</sub> FN <sub>7</sub> P <sub>2</sub>
MW	355.4 g/mol
Appearance	White to off-white crystalline solid (extremely hygroscopic)
Solubility	Soluble in THF, MeCN, CH <sub>2</sub> Cl <sub>2</sub> , and Toluene.
Basicity (pKBH <sup>+</sup> )	~33.5 (in MeCN) - Note: Refers to the conjugate base P2-tBu
Stability	Stable up to ~150°C; resistant to Hofmann elimination.

## PART 2: MECHANISTIC PRINCIPLES

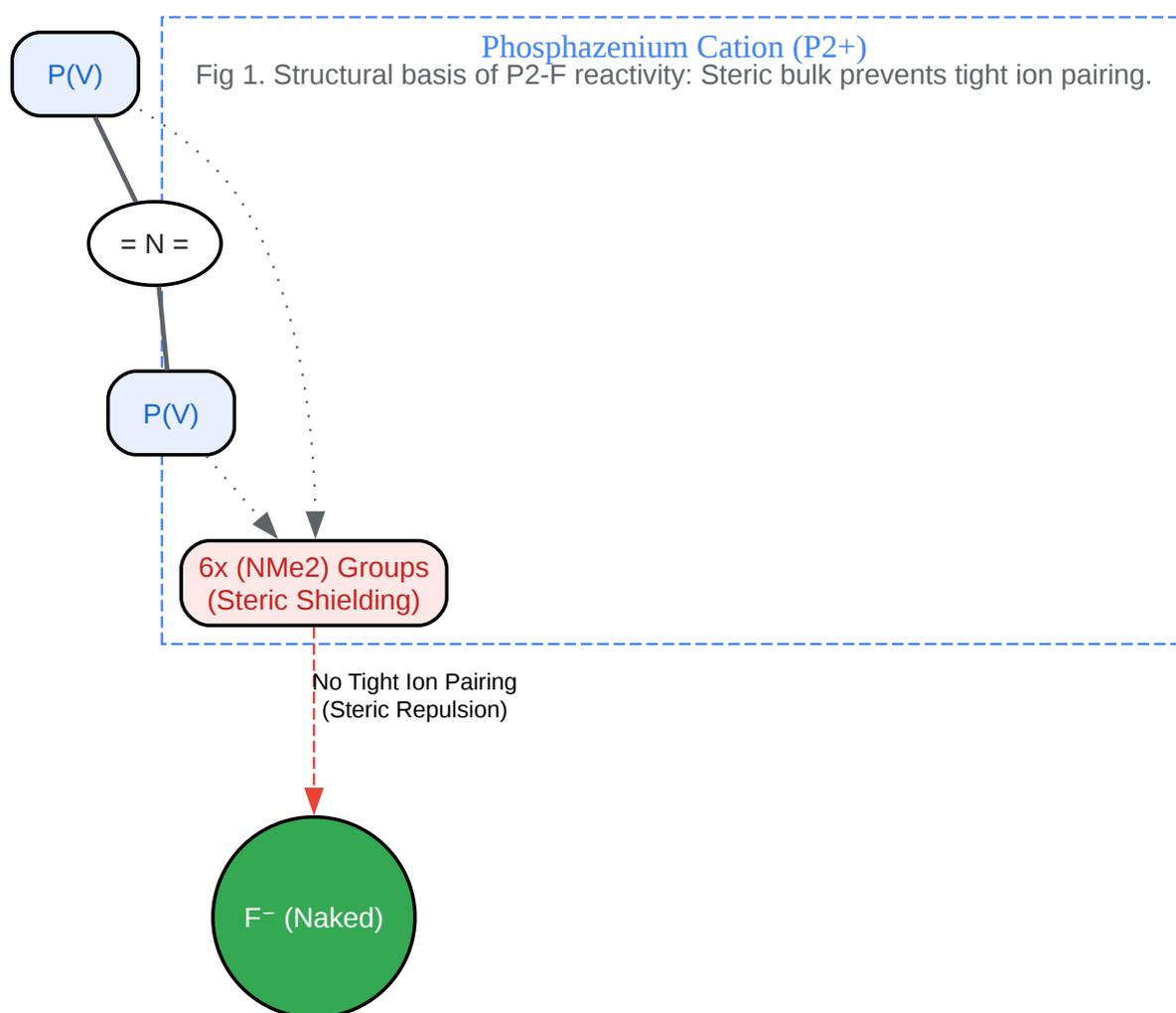
### The "Naked" Fluoride Effect

The reactivity of P2-F stems from the structural nature of the phosphazanium cation. The positive charge is delocalized across the P=N-P backbone and shielded by the bulky dimethylamino groups.

- **Charge Delocalization:** The resonance-stabilized cation [(Me<sub>2</sub>N)<sub>3</sub>P=N-P(NMe<sub>2</sub>)<sub>3</sub>]<sup>+</sup> reduces the charge density at any single point.
- **Steric Bulk:** The six dimethylamino groups create a lipophilic shell that prevents the formation of tight ion pairs with the fluoride anion.
- **Result:** The fluoride anion exists in a "naked" state—unsolvated and separated from its counterion.<sup>[1]</sup> This maximizes its HOMO energy, making it an exceptionally potent nucleophile and Brønsted base.

### Structural Visualization

The following diagram illustrates the cation-anion relationship and the steric shielding that generates the "naked" fluoride.



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## PART 3: APPLICATIONS IN SYNTHESIS[2]

### Desilylation & Deprotection

P<sub>2</sub>-F is superior to TBAF for deprotecting silyl ethers (TBS, TIPS, TBDPS) in complex molecules.

- Why P<sub>2</sub>-F? TBAF contains water (trihydrate) which can hydrolyze sensitive esters or lactones. P<sub>2</sub>-F can be prepared anhydrously.

- Mechanism: The naked fluoride attacks the silicon atom, forming a pentacoordinate silicate intermediate, releasing the alcohol.

## Nucleophilic Fluorination (Halex Reaction)

P2-F facilitates the conversion of alkyl sulfonates (triflates, mesylates) or aryl chlorides to fluorides.

- Advantage: The high solubility in non-polar solvents (like toluene) allows the reaction to proceed under conditions where the fluoride is not solvated by the solvent, drastically increasing the rate (vs KF/18-crown-6).

## Superbase Catalysis

While primarily a fluoride source, the  $F^-$  in P2-F acts as a strong base for deprotonating weak acids (e.g., terminal alkynes, malonates) to generate carbanions for C–C bond formation.

## PART 4: EXPERIMENTAL PROTOCOLS

### Protocol A: Nucleophilic Fluorination of Secondary Alkyl Triflates

Objective: Convert a secondary alkyl triflate to an alkyl fluoride with inversion of configuration.

Reagents:

- Substrate: Alkyl Triflate (1.0 equiv)
- Reagent: P2-F (1.2 – 1.5 equiv)
- Solvent: Anhydrous THF or Toluene (0.1 M)

Workflow:

- Preparation (Glovebox): Weigh P2-F in a glovebox under  $N_2/Ar$  atmosphere. It is extremely hygroscopic; exposure to air will deactivate the fluoride via hydration (

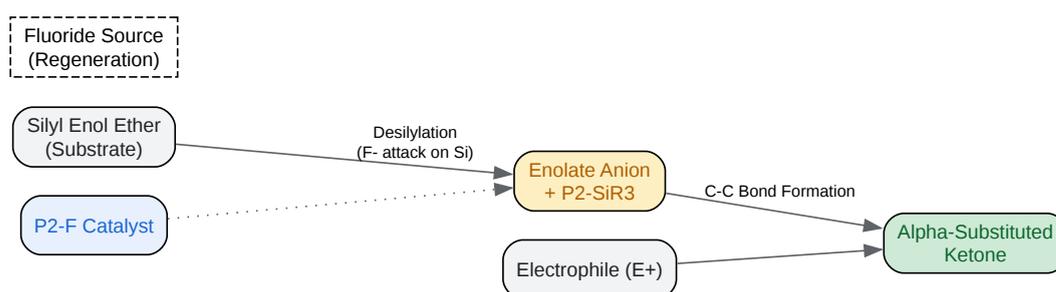
).

- Dissolution: Dissolve P2-F in anhydrous solvent. The solution should be clear.
- Addition: Add the substrate solution dropwise to the P2-F solution at 0°C (to minimize elimination side products).
- Reaction: Stir at room temperature for 2–4 hours. Monitor by  $^{19}\text{F}$  NMR (disappearance of triflate signal  $\sim -78$  ppm, appearance of alkyl fluoride  $\sim -150$  to  $-220$  ppm).
- Workup: Quench with saturated aqueous  $\text{NaHCO}_3$ . Extract with  $\text{Et}_2\text{O}$ . Dry over  $\text{MgSO}_4$ .
- Purification: Flash chromatography on silica gel.

## Protocol B: Catalytic Cycle for Silyl Enol Ether Cleavage

The following diagram outlines the workflow for utilizing P2-F in a catalytic desilylation-alkylation sequence.

Fig 2. P2-F mediated activation of silyl enol ethers.



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## PART 5: HANDLING & SAFETY INTEGRITY

### Critical Safety Data

- Corrosivity: P2-F is corrosive to glass over time due to trace HF formation if moisture is present. Use PTFE (Teflon) or polypropylene vessels for long-term storage.
- Hygroscopicity: The reagent will deliquesce within seconds in ambient air.
- Toxicity: Liberates HF upon contact with strong acids. Treat all P2-F solutions as potential HF sources.

## Storage Recommendations

- Atmosphere: Store strictly under Argon or Nitrogen.
- Temperature: 2–8°C is recommended to prevent slow thermal degradation over months.
- Container: Tightly sealed PTFE containers inside a secondary desiccator.

## PART 6: REFERENCES

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## Sources

- [1. Fluoride - Wikipedia \[en.wikipedia.org\]](#)
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